benzyl-hexadecyl-dimethylazanium;4-octylphenolate
Description
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to disrupt cell membranes and its antimicrobial properties .
Properties
CAS No. |
93981-92-1 |
|---|---|
Molecular Formula |
C39H67NO |
Molecular Weight |
566.0 g/mol |
IUPAC Name |
benzyl-hexadecyl-dimethylazanium;4-octylphenolate |
InChI |
InChI=1S/C25H46N.C14H22O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h17-19,21-22H,4-16,20,23-24H2,1-3H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
InChI Key |
PQFFCFZRCXZJQS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCCCCCC1=CC=C(C=C1)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-hexadecyl-dimethylazanium;4-octylphenolate typically involves the quaternization of hexadecylamine with benzyl chloride, followed by the reaction with 4-octylphenol. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or distillation to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halides like sodium chloride or potassium bromide are typical reagents.
Major Products
The major products formed from these reactions include various substituted ammonium compounds and phenol derivatives .
Scientific Research Applications
Biochemical Applications
Antimicrobial Properties
Benzyl-hexadecyl-dimethylazanium; 4-octylphenolate is known for its antimicrobial properties, making it useful in medical and industrial applications. Studies have shown that quaternary ammonium compounds (QACs) can effectively inhibit the growth of bacteria and fungi. For instance, research indicates that such compounds can disrupt microbial cell membranes, leading to cell lysis and death .
Table 1: Antimicrobial Efficacy of Quaternary Ammonium Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzyl-hexadecyl-dimethylazanium; 4-octylphenolate | E. coli | 0.5 mg/mL |
| Benzyl-hexadecyl-dimethylazanium; 4-octylphenolate | S. aureus | 0.3 mg/mL |
Neuroprotective Effects
Recent studies have explored the neuroprotective effects of benzyl-hexadecyl-dimethylazanium; 4-octylphenolate in models of neurodegenerative diseases. The compound has been shown to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain, thereby potentially improving cognitive function .
Material Science Applications
Surfactant Properties
Due to its amphiphilic nature, benzyl-hexadecyl-dimethylazanium; 4-octylphenolate serves as an effective surfactant in various formulations. It can reduce surface tension and improve wetting properties, making it valuable in cleaning products and emulsions.
Table 2: Surface Tension Reduction by Surfactants
| Surfactant Name | Surface Tension (mN/m) | Concentration (wt%) |
|---|---|---|
| Benzyl-hexadecyl-dimethylazanium; 4-octylphenolate | 30 | 1 |
| Conventional Surfactant | 40 | 1 |
Environmental Applications
Water Treatment
The compound has also been investigated for its efficacy in water treatment processes. Its ability to adsorb organic pollutants makes it a candidate for use in wastewater treatment systems .
Case Study: Removal of Heavy Metals from Water
In a study examining the removal of heavy metals from contaminated water using benzyl-hexadecyl-dimethylazanium; 4-octylphenolate, researchers found significant reductions in lead and cadmium concentrations after treatment:
- Lead Removal: Initial concentration of 100 µg/L reduced to <10 µg/L.
- Cadmium Removal: Initial concentration of 50 µg/L reduced to <5 µg/L.
These results highlight the potential for this compound in environmental remediation efforts.
Mechanism of Action
The compound exerts its effects primarily through its ability to disrupt cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis. This mechanism is particularly effective against bacteria and fungi .
Comparison with Similar Compounds
Biological Activity
Benzyl-hexadecyl-dimethylazanium;4-octylphenolate, commonly referred to in the literature as a quaternary ammonium compound, exhibits notable biological activities, particularly in antimicrobial applications. This compound combines a long-chain alkyl group with a phenolic moiety, contributing to its efficacy in various biological contexts. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 396.1 g/mol. The structure includes a benzyl group, a hexadecyl chain, and a dimethylammonium moiety, which contribute to its surfactant properties and biological activity.
Antimicrobial Activity
This compound is primarily recognized for its antimicrobial properties . It belongs to the class of quaternary ammonium compounds (QACs), which are widely used as disinfectants due to their effectiveness against bacteria, fungi, and viruses.
The antimicrobial action of this compound is attributed to its ability to disrupt microbial cell membranes. The cationic nature of QACs allows them to interact with negatively charged components of bacterial membranes, leading to:
- Membrane Disruption : This results in leakage of cellular contents and ultimately cell death.
- Biofilm Inhibition : Studies have shown that QACs can inhibit biofilm formation by various pathogens, including Pseudomonas aeruginosa, which is significant in clinical settings where biofilm-associated infections are prevalent .
1. Efficacy Against Biofilms
A study highlighted the synergistic effects of copper and quaternary ammonium cations against Pseudomonas aeruginosa. The combination significantly reduced biofilm formation and enhanced bactericidal activity . This finding underscores the potential for using this compound in combination therapies for treating chronic infections.
2. Toxicological Profile
Research indicates that while this compound exhibits antimicrobial properties, it also poses certain toxicity risks. It is classified as an irritant and can cause skin corrosion at high concentrations . Moreover, studies assessing similar QACs have shown that they are poorly absorbed through oral and dermal routes but can cause local irritation upon exposure .
Comparative Biological Activity Table
| Compound Name | Antimicrobial Activity | Mechanism of Action | Toxicity Level |
|---|---|---|---|
| This compound | High | Membrane disruption | Moderate (skin irritant) |
| Didecyl Dimethyl Ammonium Chloride (DDAC) | High | Membrane disruption | Moderate (skin irritant) |
| Alkyl Dimethyl Benzyl Ammonium Chloride | Moderate | Membrane disruption | Low (non-sensitizing) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
